3-(1-(2-chlorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O3/c1-3-23-17(21-24(19(23)26)12-13-27-2)14-8-10-22(11-9-14)18(25)15-6-4-5-7-16(15)20/h4-7,14H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDATKOMPREWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(2-chlorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one, with CAS number 1797846-34-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H25ClN4O3 |
| Molecular Weight | 392.9 g/mol |
| CAS Number | 1797846-34-4 |
The presence of a triazole ring and a piperidine moiety suggests diverse interactions with biological targets, which may contribute to its pharmacological effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines, including:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
In these studies, compounds bearing triazole rings exhibited significant cytotoxic effects, with selectivity towards cancer cells being a notable feature. For example, certain derivatives were found to inhibit cell migration and showed promise as antimetastatic agents .
The biological activity of triazole derivatives is often attributed to their ability to interfere with key cellular processes:
- Inhibition of cell proliferation : Some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole derivative A | IGR39 | 5.0 |
| Triazole derivative B | MDA-MB-231 | 10.0 |
| Triazole derivative C | Panc-1 | 7.5 |
These findings suggest that modifications to the triazole structure can enhance anticancer activity.
Case Studies
A notable study investigated a series of triazole derivatives for their anticancer properties. Among the synthesized compounds, one derivative exhibited an IC50 value of 6.2 μM against colon carcinoma (HCT-116), indicating significant potency . Another derivative demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 27.3 μM.
Pharmacological Implications
The pharmacological profile of 3-(1-(2-chlorobenzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one suggests potential applications in cancer therapy. The ability to selectively target cancer cells while sparing normal cells is crucial for minimizing side effects associated with traditional chemotherapeutics.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Triazolone Derivatives
Key Observations:
Substituent Effects on Molecular Weight: The target compound has an intermediate molecular weight (418.9 g/mol) compared to analogs in Table 1. Larger substituents (e.g., 4-methoxybenzyl in ) increase molecular weight significantly.
Impact of Substituents on Lipophilicity :
- The 2-methoxyethyl group in the target compound introduces an ether chain, likely improving aqueous solubility compared to aromatic substituents (e.g., 4-methoxybenzyl in ).
- Cyclopropyl (in ) is a sterically demanding group that may enhance metabolic stability by resisting oxidation compared to linear alkyl chains like ethyl.
Aromatic Group Variations: 2-Chlorobenzoyl (target) vs. 2-chloro-4-fluorobenzoyl (): The additional fluorine in may enhance electronic interactions with target proteins.
Research Findings and Implications
While experimental data for the target compound are unavailable, insights from structural analogs and computational tools (e.g., crystallography software like SHELX ) suggest:
- Triazolone Core Stability : The triazolone ring’s conformation is critical for biological activity. Substituents at positions 1 and 4 influence ring planarity and hydrogen-bonding capacity.
- Piperidine Modifications : The 2-chlorobenzoyl group on the piperidine ring may enhance CNS penetration due to its moderate lipophilicity, whereas bulkier groups (e.g., 4-methoxybenzyl in ) could limit blood-brain barrier permeability.
- Synthetic Considerations : The use of crystallographic software (e.g., SHELXL ) for resolving analogs’ structures underscores the importance of precise stereochemical control in optimizing activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
